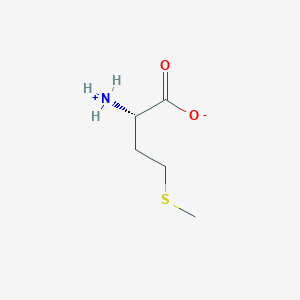

(2S)-2-ammonio-4-(methylsulfanyl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-ammonio-4-(methylsulfanyl)butanoate, also known as methionine sulfoximine (MSO), is a naturally occurring amino acid derivative that has been widely used in scientific research. It is a potent inhibitor of glutamine synthetase, an enzyme that plays a crucial role in the regulation of glutamate and glutamine metabolism in the brain.

Aplicaciones Científicas De Investigación

Electrolyte- and pH-Responsive Polymers

(2S)-2-ammonio-4-(methylsulfanyl)butanoate has been used in the synthesis of electrolyte- and pH-responsive polymers. For instance, Kathmann et al. (1997) synthesized amphoteric copolymers by free radical polymerization, utilizing this compound to create materials with complex solubility behaviors that vary with copolymer composition, pH, and the concentration and nature of added electrolytes. These polymers have potential applications in various fields such as drug delivery systems, tissue engineering, and responsive coatings (Kathmann, White, & McCormick, 1997).

Formation of Thietanium Ion

Research by Jolivette et al. (1998) explored the formation of a thietanium ion from 2-chloro-4-(methylthio)butanoic acid, which is closely related to (2S)-2-ammonio-4-(methylsulfanyl)butanoate. This study is significant for understanding the mutagenicity and potential carcinogenic properties of certain compounds isolated from fish preserved with salt and nitrite (Jolivette, Kende, & Anders, 1998).

Research in Organic Synthesis

In the field of organic synthesis, derivatives of (2S)-2-ammonio-4-(methylsulfanyl)butanoate have been studied for their potential in creating new molecules. Paiva (2011) conducted research on the diastereoselectivity of the addition of nucleophiles to the carbonyl group of β-ketosulfóxidos, which are related to (2S)-2-ammonio-4-(methylsulfanyl)butanoate. This research provides insights into stereoselective synthesis processes, crucial for the development of pharmaceuticals and other fine chemicals (Paiva, 2011).

Antimicrobial Activity

Tatar et al. (2016) investigated acylhydrazones derived from (2S)-2-ammonio-4-(methylsulfanyl)butanoate for their potential antimicrobial activity. This research contributes to the search for new antimicrobial agents, which is crucial in the era of increasing antibiotic resistance (Tatar, Şenkardeş, Sellitepe, Küçükgüzel, Karaoglu, Bozdeveci, Clercq, Pannecouque, Hadda, & Küçükgüzel, 2016).

Propiedades

Número CAS |

128488-79-9 |

|---|---|

Fórmula molecular |

C5H11NO2S |

Peso molecular |

149.21 g/mol |

Nombre IUPAC |

(2S)-2-azaniumyl-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 |

Clave InChI |

FFEARJCKVFRZRR-BYPYZUCNSA-N |

SMILES isomérico |

CSCC[C@@H](C(=O)[O-])[NH3+] |

SMILES |

CSCCC(C(=O)[O-])[NH3+] |

SMILES canónico |

CSCCC(C(=O)[O-])[NH3+] |

Punto de ebullición |

sublimes at 367° F (NTP, 1992) 181 °C (decomposes) |

Color/Form |

Minute hexagonal plates from dilute alcohol Colorless or white, lustrous plates or as white, crystalline powde |

Densidad |

1.178 at 68 °F (NTP, 1992) |

melting_point |

536 to 540 °F decomposes 541.4-543.2° F (NTP, 1992) 283 dec °C 280-282 °C (decomposes, sealed capillary) 284°C |

Otros números CAS |

63-68-3 3654-96-4 58576-49-1 |

Descripción física |

Minute hexagonal plates from dilute alcohol. (NTP, 1992) Solid |

Solubilidad |

Soluble (NTP, 1992) 56600 mg/L (at 25 °C) Soluble in water but the crystals are somewhat water-repellant at first Soluble in warm dilute alcohol; insoluble in absolute alcohol, ether, petroleum ether, benzene, acetone Slightly soluble in acetic acid In water, 56.6 g/L at 25 °C 56.6 mg/mL |

Sinónimos |

L-Isomer Methionine L-Methionine Liquimeth Methionine Methionine, L Isomer Methionine, L-Isomer Pedameth |

Presión de vapor |

8.14X10-8 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide](/img/structure/B173401.png)

![3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester](/img/structure/B173408.png)

![1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B173431.png)

![1-[(2-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B173432.png)

![2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B173434.png)

![2-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B173444.png)